Oxo(propylamino)acetic acid
Overview
Description
Oxo(propylamino)acetic acid is an organic compound with the molecular formula C5H9NO3 and a molecular weight of 131.13 g/mol . It is a colorless to light yellow crystalline powder that is soluble in water and organic solvents . This compound is known for its weak acidic properties and partial dissociation in water .
Preparation Methods
The synthesis of oxo(propylamino)acetic acid can be achieved through several methods. One common synthetic route involves the oxidation of malonic acid derivatives. The process typically includes the following steps:
Synthesis of propylaminoacetic acid: This is achieved by reacting propylamine with a suitable precursor such as ethyl cyanoacetate.
Oxidation: The propylaminoacetic acid is then oxidized to form this compound.
Industrial production methods may involve the use of oxalyl chloride and propylamine under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Oxo(propylamino)acetic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form different derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: It can undergo substitution reactions with various reagents to form new compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Oxo(propylamino)acetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of oxo(propylamino)acetic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their structure and function. This interaction can result in various biochemical and physiological effects, depending on the specific application .
Comparison with Similar Compounds
Oxo(propylamino)acetic acid can be compared with other similar compounds such as:
Aminoacetic acid (glycine): Unlike this compound, glycine is a simple amino acid with a different structure and properties.
Propylaminoacetic acid: This compound is a precursor in the synthesis of this compound and has different chemical reactivity and applications.
The uniqueness of this compound lies in its specific structure, which allows for unique chemical reactions and applications in various fields .
Properties
IUPAC Name |
2-oxo-2-(propylamino)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c1-2-3-6-4(7)5(8)9/h2-3H2,1H3,(H,6,7)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQMZOFGKZVJDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70578069 | |
Record name | Oxo(propylamino)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70578069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81682-53-3 | |
Record name | Oxo(propylamino)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70578069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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